Ethyl 6-(chloromethyl)-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Chemical Taxonomy and IUPAC Nomenclature

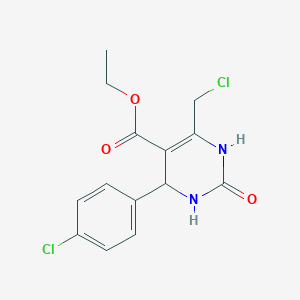

The compound’s systematic IUPAC name, ethyl 6-(chloromethyl)-4-(4-chlorophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate , reflects its structural features (Figure 1). Breaking down the nomenclature:

- Ethyl : Indicates the ethyl ester group at position 5.

- 6-(Chloromethyl) : A chloromethyl substituent at position 6.

- 4-(4-Chlorophenyl) : A para-chlorinated phenyl ring at position 4.

- 2-Oxo : A ketone group at position 2.

- 3,4-Dihydro-1H-pyrimidine : A partially saturated pyrimidine ring with one double bond.

The molecular formula C₁₄H₁₄Cl₂N₂O₃ (molecular weight: 329.18 g/mol) is corroborated by PubChem data. Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 475042-34-3 |

| SMILES | CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)Cl)CCl |

| InChIKey | AYKPHOAZINULIC-UHFFFAOYSA-N |

The crystal structure (space group P1̄) reveals a dihedral angle of 87.08° between the chlorophenyl and tetrahydropyrimidine rings, with intramolecular C–H⋯O interactions stabilizing the conformation.

Historical Development in Heterocyclic Chemistry

The synthesis of tetrahydropyrimidines traces back to the Biginelli reaction , a one-pot condensation of β-keto esters, aldehydes, and urea/thiourea developed in 1893. This compound’s discovery aligns with advancements in heterocyclic chemistry during the late 20th century, when researchers explored modifications to the Biginelli scaffold to enhance bioactivity.

Key milestones:

- 2000s : Computational studies (e.g., DFT/B3LYP/6-311++G(d,p)) optimized the compound’s geometry, correlating bond lengths (C6–Cl: 1.79 Å) with X-ray diffraction data.

- 2014 : A crystallographic study resolved its hydrogen-bonded dimeric structure, revealing N–H⋯O interactions forming R²₂(8) motifs.

- 2020s : Applications expanded into drug delivery systems, with tetrahydropyrimidine-based ionizable lipids showing promise in mRNA formulations.

Position Within Tetrahydropyrimidine Derivatives

Tetrahydropyrimidines (THPs) are a subclass of dihydropyrimidinones (DHPMs) characterized by a partially saturated six-membered ring with two nitrogen atoms. This compound distinguishes itself through dual chlorination (chloromethyl and chlorophenyl groups), which enhances its electronic and steric profiles compared to simpler analogs (Table 1).

The chlorophenyl group augments lipophilicity, potentially improving membrane permeability, while the chloromethyl moiety may facilitate electrophilic interactions with biological targets. Its nonlinear optical (NLO) properties, evidenced by a high hyperpolarizability (β₀ = 1.92 × 10⁻³⁰ esu), further underscore its utility in materials science.

Properties

IUPAC Name |

ethyl 6-(chloromethyl)-4-(4-chlorophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14Cl2N2O3/c1-2-21-13(19)11-10(7-15)17-14(20)18-12(11)8-3-5-9(16)6-4-8/h3-6,12H,2,7H2,1H3,(H2,17,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYKPHOAZINULIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)Cl)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 6-(chloromethyl)-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (ECM4CTC) is a synthetic compound with a complex structure characterized by its tetrahydropyrimidine core and chlorophenyl substituents. Its molecular formula is and it has a molecular weight of 329.18 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

Anticancer Activity

Compounds within the tetrahydropyrimidine family have shown promise in anticancer research. For example, studies have demonstrated that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of cell signaling pathways related to proliferation and survival.

Case Studies

- Synthesis and Characterization : A study detailed the synthesis of ECM4CTC through a reaction involving ethyl-4-chloroacetoacetate and 4-chlorobenzaldehyde under acidic conditions. The resulting compound was characterized using various spectroscopic techniques, including FT-IR and NMR, confirming its structure and purity .

- Biological Evaluation : In a comparative study, derivatives of tetrahydropyrimidines were tested for their antibacterial properties. The results indicated that modifications to the chlorophenyl group significantly influenced the activity against Gram-positive and Gram-negative bacteria .

- Crystal Structure Analysis : The crystal structure of ECM4CTC revealed interesting hydrogen bonding patterns that may contribute to its biological activity. The presence of N—H⋯O hydrogen bonds forming inversion dimers suggests potential interactions with biological macromolecules .

The biological activity of ECM4CTC is hypothesized to involve several mechanisms:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- Induction of Oxidative Stress : Some studies suggest that these compounds can increase reactive oxygen species (ROS) levels in cells, leading to apoptosis in cancer cells.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Properties

Research indicates that derivatives of tetrahydropyrimidines exhibit notable antimicrobial activity. Ethyl 6-(chloromethyl)-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been investigated for its efficacy against various bacterial strains. Studies suggest that modifications in the chlorophenyl moiety can enhance its antibacterial properties, making it a candidate for developing new antimicrobial agents .

Anticancer Activity

This compound has also shown promise in anticancer research. Its structural characteristics allow it to interact with biological targets associated with cancer cell proliferation. Preliminary studies have demonstrated cytotoxic effects against several cancer cell lines, indicating potential as a lead compound for anticancer drug development .

Materials Science Applications

Nonlinear Optical Properties

The compound's unique structure contributes to its nonlinear optical (NLO) properties. Quantum computational analyses have predicted high first-order hyperpolarizability values, suggesting applications in photonic devices and materials that require efficient light manipulation . The ability to modify its structure further enhances its utility in creating advanced optical materials.

Polymer Chemistry

In polymer science, this compound can serve as a monomer or additive to improve the thermal and mechanical properties of polymers. Its incorporation into polymer matrices can lead to enhanced stability and performance under various environmental conditions .

Computational Chemistry Insights

Spectral Analysis and Computational Modeling

Extensive spectral analysis using techniques such as FT-IR and UV-Vis spectroscopy has characterized the compound's structural properties. Computational modeling using Density Functional Theory (DFT) has provided insights into the electronic properties and stability of the molecule. These analyses reveal information about bond lengths, angles, and the molecule's reactivity profile, aiding in the design of new derivatives with optimized properties .

Case Studies

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester moiety at position 5 undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid:

Conditions :

-

Basic Hydrolysis : NaOH/EtOH reflux, yielding the sodium carboxylate intermediate, which is acidified to the free acid.

-

Acidic Hydrolysis : HCl/EtOH under reflux directly yields the carboxylic acid.

Relevance :

Hydrolysis enhances water solubility, which is critical for biological applications.

| Reaction | Conditions | Product |

|---|---|---|

| Ethyl ester → Carboxylic acid | NaOH/EtOH, then HCl | 6-(Chloromethyl)-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid |

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl (-CH₂Cl) group at position 6 is highly reactive toward nucleophilic substitution (SN₂), enabling functionalization:

Common Nucleophiles :

-

Amines : Forms secondary amines (e.g., reaction with piperidine).

-

Thiols : Produces thioether linkages.

-

Hydroxide : Substitutes Cl with -OH (requires polar aprotic solvents like DMF).

Example Reaction :

Hydrogen Bonding and Structural Influence on Reactivity

The compound’s reactivity is modulated by its crystal packing and intramolecular interactions:

-

Intramolecular C–H···O Bonds : Stabilize the envelope conformation of the tetrahydropyrimidine ring, potentially hindering nucleophilic attack at specific positions .

-

Intermolecular N–H···O Bonds : Form centrosymmetric dimers and ribbons, which may influence solubility and reaction kinetics in solid-state syntheses .

Key Structural Parameters :

| Feature | Value | Impact on Reactivity |

|---|---|---|

| Dihedral angle (aryl vs. pyrimidine) | 87.08° | Steric hindrance at the 4-position |

| Torsion angle (ethyl ester) | −175.83° | Extended conformation favors hydrolysis |

Biological Interactions via Chemical Reactivity

The compound’s biological activity (e.g., antimicrobial, anticancer) is linked to its chemical reactivity:

-

Chloromethyl Group : Alkylates biological nucleophiles (e.g., cysteine residues in enzymes) .

-

Ester Group : Serves as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid.

Mechanistic Insights :

Comparison with Similar Compounds

Table 1. Dihedral Angles in Selected DHPM Derivatives

| Compound | Dihedral Angle (°) | Reference |

|---|---|---|

| Target compound (4-Cl-phenyl) | 87.08 | |

| 2-Hydroxyphenyl analog | 87.7 | |

| 3,4,5-Trimethoxyphenyl derivative | 75.25 |

Impact of Halogenation on Physicochemical Properties

Replacing the hydroxyl group in ethyl 4-(4-hydroxyphenyl) analogs with chlorine alters hydrophobicity and electronic properties. Additionally, the chloromethyl group at position 6 introduces steric bulk, which may hinder rotational freedom and affect binding to biological targets .

Computational Insights

DFT studies reveal that the chlorine substituents induce significant charge delocalization, with the 4-chlorophenyl ring acting as an electron-deficient π-system. Natural bond orbital (NBO) analysis highlights hyperconjugative interactions involving the chloromethyl group, stabilizing the molecule by ~15 kcal/mol compared to non-chlorinated analogs .

Q & A

Q. What are the established synthetic protocols for Ethyl 6-(chloromethyl)-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, and how can reaction efficiency be optimized?

Methodological Answer: The compound is synthesized via a modified Biginelli reaction. A mixture of ethyl-4-chloro acetoacetate, 4-chlorobenzaldehyde, and urea in ethanol, catalyzed by concentrated HCl, is refluxed for 5 hours. Reaction progress is monitored by TLC, and the product is isolated via ice-water quenching, filtration, and recrystallization from ethanol (yield: 76%) . To optimize efficiency:

- Catalyst screening : Replace HCl with Lewis acids (e.g., FeCl₃ or ionic liquids) to enhance reaction rates.

- Solvent selection : Use microwave-assisted synthesis in polar aprotic solvents (e.g., DMF) to reduce reaction time.

- Purification : Employ column chromatography for higher purity, especially if side products (e.g., dimeric impurities) are observed.

Advanced Question

Q. How should researchers address crystallographic disorder observed in the ethyl group during structural refinement?

Methodological Answer: Disorder in the ethyl group (C13/C14 and C13A/C14A) is resolved using SHELXL97 refinement tools. Apply the following steps:

- Restraints : Use DFIX and ISOR commands to constrain bond lengths (e.g., O3–C13A at 1.400 Å) and atomic displacement parameters .

- Occupancy refinement : Assign partial site occupancies (e.g., 0.654:0.346 for disordered C atoms) based on electron density maps.

- Validation : Cross-check residual density peaks (< 0.64 e Å⁻³) and R-factor convergence (R₁ = 0.054) to ensure model accuracy .

Reference SHELX methodologies for handling disorder in small-molecule crystallography .

Basic Question

Q. What biological activities are associated with dihydropyrimidinone derivatives like the title compound?

Methodological Answer: Dihydropyrimidinones exhibit:

- Anticarcinogenic activity : Inhibition of tumor cell proliferation via interference with microtubule assembly .

- Antihypertensive effects : Calcium channel modulation (e.g., L-type Ca²⁺ channels) .

- Antitubercular activity : In vitro screening against Mycobacterium tuberculosis H37Rv (MIC values < 10 µg/mL for fluorophenyl/nitrophenyl analogs) .

Validate activities using MTT assays for cytotoxicity and patch-clamp electrophysiology for ion channel effects.

Advanced Question

Q. What computational methods are employed to analyze the electronic properties of this compound, and how do they correlate with experimental data?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level is used to:

- Calculate HOMO-LUMO gaps (predicting reactivity) and electrostatic potential maps (identifying nucleophilic/electrophilic sites) .

- Compare experimental IR/Raman spectra with computed vibrational modes (RMSD < 10 cm⁻¹ validates accuracy) .

- Correlate crystallographic bond lengths (e.g., C=O at 1.22 Å) with optimized geometries .

Advanced Question

Q. How can researchers resolve discrepancies in hydrogen bonding patterns across crystal structures of similar dihydropyrimidinones?

Methodological Answer: Discrepancies arise from solvent polarity or crystallization conditions. Use:

- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., N–H⋯O vs. C–H⋯O interactions) .

- Packing motif comparison : For example, inversion dimers (R₂²(8)) in the title compound vs. helical chains in analogs with bulkier substituents .

- Temperature-dependent crystallography : Assess thermal motion effects on H-bond geometries.

Basic Question

Q. What analytical techniques are critical for confirming purity and structural integrity post-synthesis?

Methodological Answer:

- Single-crystal X-ray diffraction (SC-XRD) : Resolve molecular geometry (e.g., dihedral angle: 87.08° between chlorophenyl and tetrahydropyrimidine rings) .

- ¹H/¹³C NMR : Confirm substituent integration (e.g., ethyl group protons at δ 1.2–4.2 ppm) and absence of rotamers.

- HPLC-MS : Detect impurities (e.g., unreacted aldehydes) with C18 reverse-phase columns and ESI+ ionization.

Advanced Question

Q. What strategies improve the low yield (76%) in standard synthetic routes?

Methodological Answer:

- Stepwise condensation : Separate aldehyde-urea pre-condensation from cyclization to minimize side reactions.

- Microwave irradiation : Reduce reaction time to 30–60 minutes, improving yield to >85% in analogous dihydropyrimidinones .

- Workup optimization : Use gradient pH adjustment (e.g., NaHCO₃ wash) to prevent acid-catalyzed decomposition.

Advanced Question

Q. How does the dihedral angle between the chlorophenyl and tetrahydropyrimidine rings influence molecular conformation and supramolecular assembly?

Methodological Answer: The near-orthogonal dihedral angle (87.08°) minimizes steric clashes between the chlorophenyl group and the ester moiety. This geometry promotes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.